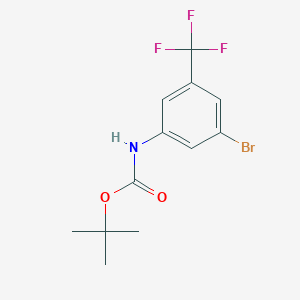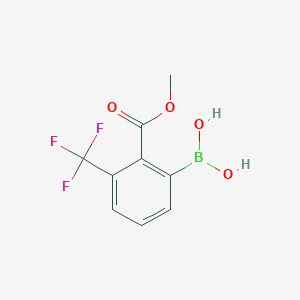
(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid
説明
The compound “(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid” is a type of boronic acid. It has the CAS Number: 1150114-32-1 and a linear formula of C9H8BF3O4 . Boronic acids are commonly studied boron compounds in organic chemistry . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids have unique physicochemical and electronic characteristics, and they are considered bioisosteres of carboxylic acids . They are considered Lewis acids, having a pKa value of 4–10 . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular weight of “(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid” is 247.97 . The InChI code for this compound is 1S/C9H8BF3O4/c1-17-8(14)7-5(9(11,12)13)3-2-4-6(7)10(15)16/h2-4,15-16H,1H3 .Chemical Reactions Analysis
Boronic acids, such as “(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid”, can be used in Suzuki–Miyaura coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . They can also be used in the synthesis of compounds like 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine .Physical And Chemical Properties Analysis
The compound “(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid” is stored in a freezer .科学的研究の応用
1. Diol Recognition and Carbohydrate Interaction
Several boronic acids, including derivatives similar to (2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid, have been investigated for their capacity to bind to diols. Research has shown that such boronic acids can bind to catechol dyes and fructose with significant affinity, suggesting potential applications in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).
2. Catalysis in Organic Synthesis
Boronic acid derivatives have been employed as catalysts in organic synthesis. For example, a study on 2,4-bis(trifluoromethyl)phenylboronic acid revealed its effectiveness in catalyzing the dehydrative condensation between carboxylic acids and amines, indicating the utility of such compounds in peptide synthesis (Wang, Lu, & Ishihara, 2018).
3. Application in Protective Group Chemistry
Boronic esters derived from boronic acids, including those related to (2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid, have been applied as protective groups for diols. This approach is useful in organic synthesis, as these esters are stable and can be deprotected under mild conditions. This method has been successfully applied in the synthesis of complex natural products (Shimada et al., 2018).
4. Nanotechnology and Sensor Applications
Boronic acids, including phenyl boronic acid derivatives, have been integrated into nanotechnology, particularly in the development of sensors. These compounds are used as binding ligands for saccharides, aiding in saccharide recognition. They have been conjugated to polymers for the dispersion of single-walled carbon nanotubes and used in the detection of saccharides through photoluminescence modulation (Mu et al., 2012).
将来の方向性
The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . They have shown several activities, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that there is a potential for future research and development of new drugs using boronic acids .
特性
IUPAC Name |
[2-methoxycarbonyl-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-17-8(14)7-5(9(11,12)13)3-2-4-6(7)10(15)16/h2-4,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLNVMDKWLXRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674617 | |
| Record name | [2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
1150114-32-1 | |
| Record name | [2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



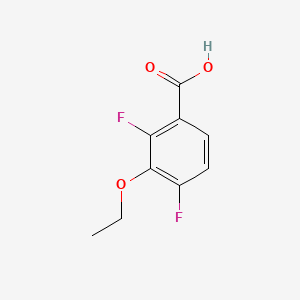
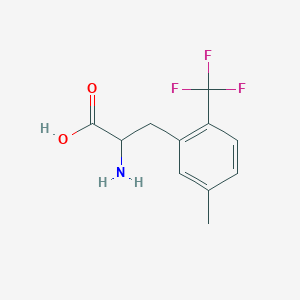
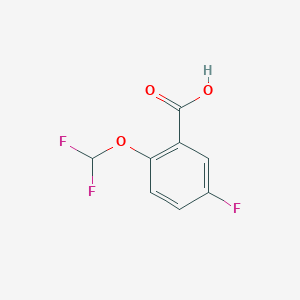
![Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B1393374.png)
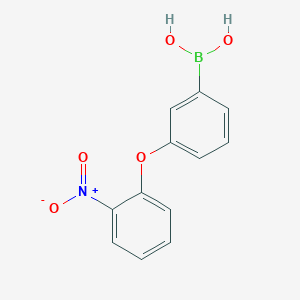
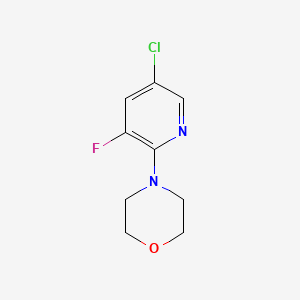

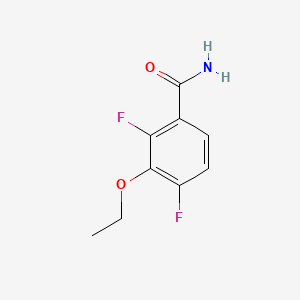
![2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1393381.png)




